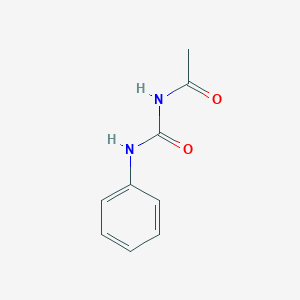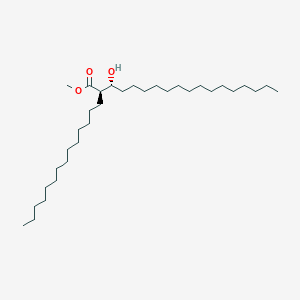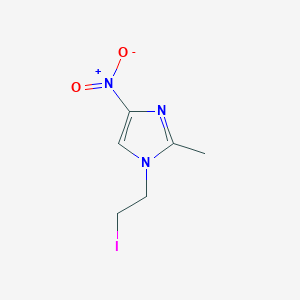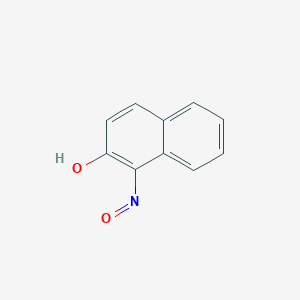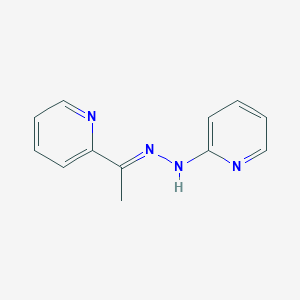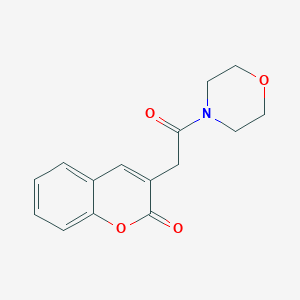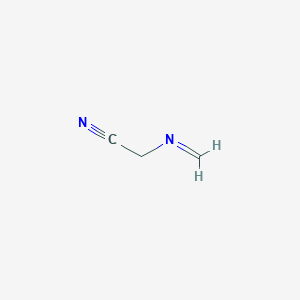
Alpha-Bergamoten
Übersicht
Beschreibung
Alpha-Bergamotene is a sesquiterpene, a type of terpenoid, with the molecular formula C15H24. It is a bicyclic compound found in the essential oils of various plants, including carrot, bergamot, lime, citron, cottonseed, and kumquat . This compound is known for its distinctive aroma and is a significant component of many essential oils.
Wissenschaftliche Forschungsanwendungen
Alpha-Bergamotene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chemical compounds.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Wirkmechanismus
- Alpha-bergamotene is a sesquiterpene compound found in various plants. One of its primary roles is to serve as a defense mechanism against herbivorous insects. When these insects attack, plants produce pheromones like alpha-bergamotene to attract predators that feed on the herbivores .
- In a more complex relationship, the tobacco plant Nicotiana attenuata emits alpha-bergamotene from its flowers at night to attract the tobacco hawk moth (Manduca sexta) as a pollinator. However, during the day, the leaves produce alpha-bergamotene to lure predatory insects that feed on any larvae and eggs produced by the pollinator .
- The biosynthesis of alpha-bergamotene involves enzymes that convert farnesyl pyrophosphate (FPP) into this sesquiterpene. These enzymes include exo-alpha-bergamotene synthase, (+)-endo-beta-bergamotene synthase, and (-)-endo-alpha-bergamotene synthase .
- Further studies have explored the formation of key intermediates involved in santalene and bergamotene biosynthesis, shedding light on the intricate pathways .
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Alpha-Bergamotene interacts with various biomolecules in biochemical reactions. For instance, it is secreted by the NaTPS38 terpene synthase in wild tobacco, playing a crucial role in defense against herbivores in leaves and pollinator attraction in flowers .
Cellular Effects
It is known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Alpha-Bergamotene is complex and involves interactions with various biomolecules. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the average signal intensity of Alpha-Bergamotene was three times higher in outdoor samples compared to indoor samples .
Metabolic Pathways
Alpha-Bergamotene is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Bergamotene can be synthesized from farnesyl pyrophosphate through enzymatic reactions involving exo-alpha-bergamotene synthase . The biosynthesis involves the cyclization of farnesyl pyrophosphate to form the bicyclic structure of alpha-Bergamotene.
Industrial Production Methods: Industrial production of alpha-Bergamotene typically involves the extraction of essential oils from plants that contain high concentrations of this compound. Steam distillation is a common method used to extract these oils . The extracted oils are then purified to isolate alpha-Bergamotene.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Bergamotene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Alpha-Bergamotene can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of alpha-Bergamotene can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Oxidation of alpha-Bergamotene can lead to the formation of alpha-bergamotenoic acid.
Reduction: Reduction typically results in the formation of more saturated hydrocarbons.
Substitution: Halogenated derivatives of alpha-Bergamotene are common products of substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Alpha-Bergamotene is one of several isomeric forms of bergamotene. Other similar compounds include:
Beta-Bergamotene: Differs from alpha-Bergamotene by the location of a double bond.
Cis-Alpha-Bergamotene and Trans-Alpha-Bergamotene: These are stereoisomers of alpha-Bergamotene, differing in the spatial arrangement of atoms.
Uniqueness: Alpha-Bergamotene is unique due to its specific aromatic properties and its role in plant defense mechanisms. Its ability to attract predators of herbivorous insects makes it particularly valuable in agricultural applications .
Eigenschaften
IUPAC Name |
2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFCQPIMVLNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864411 | |
| Record name | 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17699-05-7 | |
| Record name | α-Bergamotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bergamotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyl-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


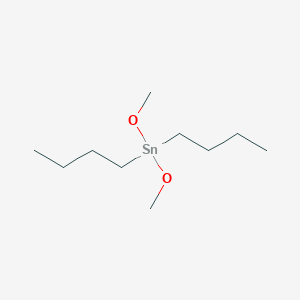
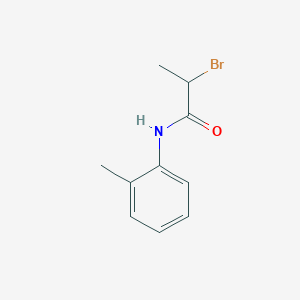
![9,10-Dihydro-9,10-[1,2]benzenoacridine](/img/structure/B91315.png)
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)
